REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=[O:7])[CH:5]=[CH2:6])O.C1(C=CC(O)=CC=1)O.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>O>[N:16]1([CH2:1][NH:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1
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Name
|
|
Quantity
|
50.5 g
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Type
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reactant
|
Smiles
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C(O)NC(C=C)=O
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 cc capacity round bottom flask equipped with a stirrer
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Type
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STIRRING
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Details
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Afterwards, the entire contents were stirred for 1 hour at 50° to 60°C
|
Duration
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1 h
|
Type
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CONCENTRATION
|
Details
|
The reaction product was concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
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Type
|
DISTILLATION
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Details
|
In addition, the resulting product was further distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 34.5 g of fraction of 140°-160°C/0.01 mmHg (45.7%)
|
Name
|
|
Type
|
|
Smiles
|
N1(CCOCC1)CNC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |